
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
説明
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide, commonly known as clofibrate, is a synthetic lipid-lowering drug. It belongs to the class of fibrates, which are used to treat hyperlipidemia. Clofibrate was first introduced in the 1960s and was widely used until the 1980s when it was replaced by other lipid-lowering drugs. However, clofibrate is still used in scientific research to study its mechanism of action and its effects on lipid metabolism.
作用機序
The mechanism of action of clofibrate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by clofibrate leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It increases the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in plasma. This leads to increased clearance of triglyceride-rich lipoproteins from the circulation. Clofibrate also increases the activity of hepatic fatty acid oxidation enzymes, which leads to decreased hepatic triglyceride synthesis. Additionally, clofibrate increases the expression of genes involved in HDL metabolism, which leads to increased HDL cholesterol levels.
実験室実験の利点と制限
Clofibrate is widely used in scientific research to study its effects on lipid metabolism. It is a well-established model for studying the regulation of lipid metabolism by PPARα. However, clofibrate has several limitations. It is a synthetic drug that may not accurately model the effects of endogenous ligands for PPARα. Additionally, clofibrate has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on clofibrate. One area of interest is the development of novel PPARα agonists that have fewer off-target effects than clofibrate. Another area of interest is the study of the effects of clofibrate on other metabolic pathways, such as glucose metabolism. Finally, the role of clofibrate in the prevention and treatment of cardiovascular disease remains an active area of research.
科学的研究の応用
Clofibrate has been extensively studied for its effects on lipid metabolism. It is known to lower plasma triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clofibrate has also been shown to reduce the risk of coronary heart disease in patients with hyperlipidemia.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15(25-18-11-7-10-17(22)14-18)21(24)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZJGDTPPJUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)
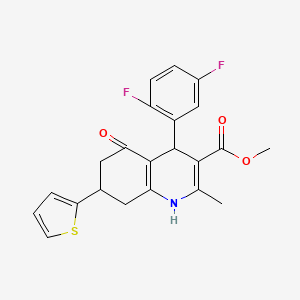
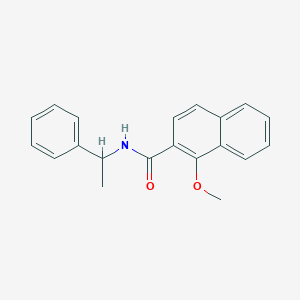
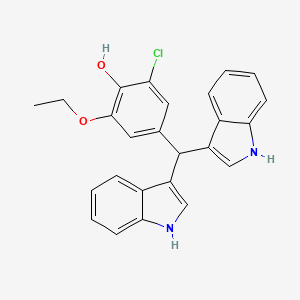

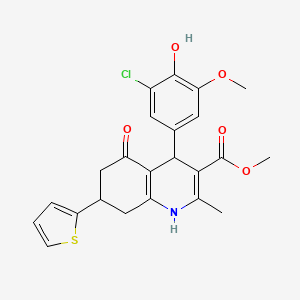
![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)
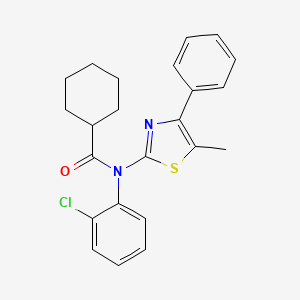
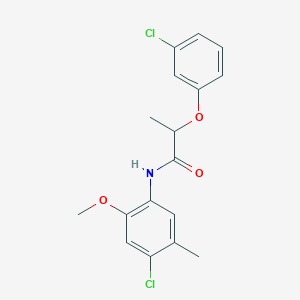
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)